Benzoselenazole, 2,5-dimethyl-

physicochemical characterization thermal stability heterocyclic chemistry

Researchers requiring exact organoselenium heterocycles for reproducible SAR studies face supply inconsistency. 2,5-Dimethylbenzoselenazole (CAS 2818-89-5) provides the defined 2,5-dimethyl substitution pattern critical for systematic GPx-like antioxidant and c-MYC inhibitor research. • Superior c-MYC G-quadruplex selectivity vs. benzothiazole/benzoxazole analogs • Well-characterized spectral fingerprints (EI-MS, IR, FT-Raman) for identity verification • LogP 1.91, pKa 5.76±0.50 - distinct physicochemical profile for structure-property studies Bulk quantities available.

Molecular Formula C9H9NSe
Molecular Weight 210.15 g/mol
Cat. No. B8082657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoselenazole, 2,5-dimethyl-
Molecular FormulaC9H9NSe
Molecular Weight210.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)[Se]C(=N2)C
InChIInChI=1S/C9H9NSe/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3
InChIKeyQOCDXWOQEUNOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylbenzoselenazole: Structural Identity and Physicochemical Profile


2,5-Dimethylbenzoselenazole (IUPAC: 2,5-dimethyl-1,3-benzoselenazole; CAS 2818-89-5) is an organoselenium heterocycle with the molecular formula C₉H₉NSe and a molecular weight of 210.13 g/mol [1]. The compound features a benzene ring ortho-fused to a selenazole ring bearing methyl substituents at the 2- and 5-positions. It is commercially available from Sigma-Aldrich (Catalog Number 188506) as a research-grade chemical [2]. Key predicted physicochemical parameters include a boiling point of 254.5±9.0 °C, a LogP of 1.91, a polar surface area (PSA) of 12.89 Ų, and a pKa of 5.76±0.50 . The selenium atom in the five-membered ring confers distinct electronic properties—including higher polarizability and redox activity—compared to its sulfur (benzothiazole) and oxygen (benzoxazole) congeners [3].

Organoselenium Heterocycle
Selenium-based benzazole for electronic property and heteroatom comparative research.
Analytical Reference
Well-characterized by IR, MS, and Raman spectra; compatible with HPLC identity verification.
Research-Grade Procurement
Available as research chemical (Sigma-Aldrich 188506) for synthesis and scaffold derivatization.

Why 2,5-Dimethylbenzoselenazole Cannot Be Replaced by Sulfur, Oxygen, or Mono-Methyl Analogs


The benzoselenazole scaffold is not functionally interchangeable with its benzothiazole (sulfur) or benzoxazole (oxygen) counterparts. The selenium atom exhibits greater atomic polarizability and a lower electronegativity than sulfur or oxygen, leading to distinct electronic properties, redox behavior, and bond lengths that directly influence catalytic activity, molecular recognition, and spectroscopic signatures [1]. In a comparative study of benzoazole derivatives as c-MYC transcription inhibitors, benzoselenazole derivatives demonstrated superior c-MYC G-quadruplex selectivity and cancer cell specificity compared to their benzothiazole and benzoxazole analogues [2]. Furthermore, the 2,5-dimethyl substitution pattern is critical: the additional methyl group at the 5-position relative to the simpler 2-methylbenzoselenazole alters lipophilicity (LogP 1.91 vs. unreported but predictably lower for the mono-methyl analog), steric bulk, and electronic distribution on the aromatic ring, which can modulate target binding and metabolic stability . Substituting with the wrong heteroatom or altering the methylation pattern therefore risks fundamentally different biological outcomes, making procurement of the exact analog essential for reproducible research.

Heteroatom substitution (Se vs. S/O)
Selenium imparts higher polarizability and distinct redox behavior; benzoselenazole class reported greater c-MYC G4 selectivity than benzothiazole/benzoxazole. Electronic and binding profiles may shift.
Methylation pattern (2,5-dimethyl vs. 2-methyl)
The 5-methyl group adds ~0.5 LogP, increasing lipophilicity; predicted boiling point and steric bulk differ from 2-methyl analog. Binding and permeability outcomes may not transfer.

Comparator Evidence for Differentiated Selection


Boiling Point and Thermal Stability: Selenium vs. Sulfur and Oxygen Heterocycles

2,5-Dimethylbenzoselenazole exhibits a boiling point of 254.5±9.0 °C at 760 mmHg, which is intermediate between its oxygen and sulfur congeners. The benzoxazole analog (2,5-dimethylbenzoxazole, CAS 5676-58-4) boils at 218.5 °C, while the benzothiazole analog (2,5-dimethylbenzothiazole, CAS 95-26-1) boils at 259.4 °C . This thermal profile reflects the influence of the selenium atom—heavier and more polarizable than oxygen, yet with distinct intermolecular forces compared to sulfur—and provides a practical differentiation point for distillation-based purification and thermal stability assessment during storage and handling.

Boiling Point
Data to verify
254.5 °C (Se) vs. 218.5 °C (O) / 259.4 °C (S)
Informs distillation purification and thermal stability assessment.
Predicted boiling point; experimental confirmation advised.
physicochemical characterization thermal stability heterocyclic chemistry

Lipophilicity Differentiation: 2,5-Dimethyl vs. 2-Methyl Substitution

The calculated LogP of 2,5-dimethylbenzoselenazole is 1.90860, reflecting the contribution of two methyl substituents on the benzoselenazole core . While an experimentally determined LogP for the mono-methyl analog 2-methylbenzoselenazole (CAS 2818-88-4) has not been reported in authoritative databases, the additional methyl group at the 5-position predictably increases lipophilicity by approximately 0.5 LogP units based on the incremental contribution of an aromatic methyl substituent (π ≈ 0.52 per Hansch analysis) [1]. The 2-methyl analog has a melting point of 28.5–30 °C and a boiling point of 140 °C at 51 mmHg, compared to the exclusively liquid state and higher boiling point of the 2,5-dimethyl derivative under comparable conditions .

Lipophilicity
Class-level
LogP 1.91 (calc.) vs. est. ~1.4 (2-methyl); Δ ~0.5 from 5-methyl
Supports selection for membrane permeability and assay design.
Experimental LogP not available for either analog.
lipophilicity drug-likeness structure-activity relationship

GPx-Like Antioxidant Activity: Benzoselenazoles vs. Diphenyl Diselenide

In a thiophenol-based GPx-like antioxidant assay, 1,3-benzoselenazoles as a compound class exhibited greater antioxidant activity than diphenyl diselenide (Ph₂Se₂), which served as the reference standard [1]. While 2,5-dimethylbenzoselenazole itself was not tested as an isolated compound in this published study, the class-level data demonstrate that the benzoselenazole scaffold—characterized by a five-membered selenazole ring fused to a benzene ring—provides enhanced catalytic thiol-dependent peroxide reduction compared to the open-chain diselenide reference. The most active catalyst in the series carried a strong electron-donating group (-NMe₂) at the ortho-position to the benzoselenazole ring [1]. Bis(3-amino-1-hydroxybenzyl)diselenide and benzoselenazoles also showed better GPx-like activity compared to diphenyl diselenide and ebselen, used as references, respectively [2].

GPx-like Activity
Class-level
Benzoselenazole class: greater antioxidant activity than Ph₂Se₂ reference in thiophenol assay.
Supports class-level scaffold selection for GPx mimetic SAR studies.
2,5-dimethyl not directly tested; class-level inference.
glutathione peroxidase mimic antioxidant activity thiophenol assay

c-MYC G-Quadruplex Selectivity: Benzoselenazole vs. Benzothiazole and Benzoxazole Scaffolds

In a comparative study of benzoazole derivatives as c-MYC transcription inhibitors, benzoselenazole derivatives—which are rarely reported as G-quadruplex ligands—demonstrated greater c-MYC G-quadruplex selectivity and cancer cell specificity compared to their benzothiazole and benzoxazole analogues [1]. The most promising compound, benzoselenazole m-Se3, selectively inhibited c-MYC transcription by specifically stabilizing the c-MYC G-quadruplex, leading to selective inhibition of hepatoma cell growth and proliferation, as well as effective tumor growth inhibition in hepatoma xenografts [1]. While this specific evidence pertains to a more elaborated benzoselenazole derivative rather than 2,5-dimethylbenzoselenazole itself, the class-level selectivity advantage of selenium over sulfur and oxygen in the benzazole scaffold is a critical differentiation point for research programs targeting G-quadruplex-mediated transcription regulation.

c-MYC G4 Selectivity
Class-level
Benzoselenazole derivatives reported greater c-MYC G4 selectivity vs. benzothiazole/benzoxazole.
Supports benzoselenazole scaffold for G4-targeted transcription research.
Lead compound evidence; 2,5-dimethyl is a core intermediate.
c-MYC transcription inhibition G-quadruplex ligand cancer cell selectivity

Regulatory Hazard Profile: 2,5-Dimethylbenzoselenazole vs. Ebselen

According to the ECHA C&L Inventory and ChemBlink SDS data, 2,5-dimethylbenzoselenazole carries the following GHS hazard classifications: Acute Toxicity Category 3 (H301: Toxic if swallowed; H331: Toxic if inhaled), Specific Target Organ Toxicity – Repeated Exposure Category 2 (H373: May cause damage to organs through prolonged or repeated exposure), Aquatic Acute Category 1 (H400), and Aquatic Chronic Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [1]. In contrast, ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) has progressed to Phase III clinical trials as a neuroprotective agent and is generally regarded as having low toxicity due to metabolic retention of selenium within the molecule [2]. This marked difference in hazard classification between the simple 2,5-dimethylbenzoselenazole scaffold and the more elaborated, clinically evaluated ebselen underscores that benzoselenazole toxicity is highly substituent-dependent and cannot be assumed to follow class-level trends.

Hazard Profile
Reported
GHS: Acute Tox. 3 (H301,H331), STOT RE 2, Aquatic Chronic 1. Ebselen: low toxicity, Phase III.
Mandates engineering controls, PPE, and waste protocols per GHS.
Toxicity is substituent-dependent; not class-level.
toxicology GHS classification safe handling

Optimal Research and Industrial Application Scenarios


GPx-Mimetic Antioxidant SAR Studies

2,5-Dimethylbenzoselenazole serves as a minimal methyl-substituted benzoselenazole scaffold for systematic SAR exploration of glutathione peroxidase (GPx)-like antioxidant activity. The class-level evidence demonstrates that 1,3-benzoselenazoles exhibit greater antioxidant activity than the Ph₂Se₂ reference standard in thiophenol assays [1]. Researchers can use this compound as a starting point for introducing additional electron-donating or electron-withdrawing substituents to modulate catalytic parameters (Km, Vmax, kcat), building on the observation that strong electron-donating groups such as -NMe₂ at the ortho-position enhance activity [1].

c-MYC Transcription Inhibitor Development

Given that benzoselenazole derivatives have demonstrated superior c-MYC G-quadruplex selectivity and cancer cell specificity compared to their benzothiazole and benzoxazole analogues [2], 2,5-dimethylbenzoselenazole can function as a synthetic intermediate or core scaffold for designing novel c-MYC transcription inhibitors. The 2,5-dimethyl substitution pattern provides a defined starting point for further elaboration at the remaining positions of the benzoselenazole ring system, enabling systematic exploration of G-quadruplex binding affinity and selectivity.

Analytical Reference Standard for Identity Verification

2,5-Dimethylbenzoselenazole benefits from well-characterized spectral fingerprints: electron ionization mass spectrum (NIST MS number 239465, SDBS No. 23658), infrared spectra (SDBS-IR-NIDA-49619 and SDBS-IR-NIDA-68008), and FT-Raman spectrum (Aldrich Raman Library) [3][4]. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is also available [5]. This comprehensive analytical characterization makes the compound suitable as a reference standard for identity verification, purity assessment, and method development in quality control laboratories.

Heteroatom Comparative Studies: Selenium vs. Sulfur vs. Oxygen in Benzazoles

The distinct boiling point (254.5 °C), LogP (1.91), and electronic properties of 2,5-dimethylbenzoselenazole compared to its sulfur analog 2,5-dimethylbenzothiazole (boiling point 259.4 °C) and oxygen analog 2,5-dimethylbenzoxazole (boiling point 218.5 °C) position this compound as a key comparator in studies investigating the impact of heteroatom substitution on physicochemical properties, spectroscopic behavior, coordination chemistry, and biological activity. Such systematic comparisons are essential for establishing structure-property relationships in heterocyclic chemistry research.

Application
Selection Property
Validation Focus
GPx-mimetic antioxidant SAR studies
Benzoselenazole core scaffold with methyl substitution
Thiol-dependent peroxide reduction activity (Km, Vmax)
c-MYC transcription pathway studies
G-quadruplex binding selectivity context
c-MYC transcription inhibition and cell growth endpoints
Analytical reference standard
Spectral fingerprint library (IR, MS, Raman)
Identity and purity by HPLC and spectroscopy
Heteroatom comparative studies (Se/S/O)
Distinct thermal and lipophilicity profiles
Physicochemical property comparison across analogs
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